molecular formula C20H19N5O2 B2960698 7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537002-16-7

7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2960698
CAS No.: 537002-16-7
M. Wt: 361.405
InChI Key: HCXNFRMLXLVIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a class of nitrogen-rich heterocycles known for diverse pharmacological applications. Its structure features a triazolo-pyrimidine core substituted at position 7 with a 3-methoxyphenyl group, at position 5 with a methyl group, and at position 6 with an N-phenyl carboxamide moiety (Fig. 1).

Properties

IUPAC Name

7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-13-17(19(26)24-15-8-4-3-5-9-15)18(25-20(23-13)21-12-22-25)14-7-6-10-16(11-14)27-2/h3-12,18H,1-2H3,(H,24,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXNFRMLXLVIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a one-pot reaction involving 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of a base such as sodium hydroxide in ethanol can be used . The reaction mixture is heated or subjected to ultrasonic irradiation to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings or the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents or organometallic compounds in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, leading to disruption of microtubule dynamics and ultimately causing cell cycle arrest and apoptosis in cancer cells . Other pathways and targets may be involved depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituent patterns on the triazolo-pyrimidine core, aryl groups, and carboxamide side chains. These variations significantly impact physicochemical properties, synthetic routes, and biological activities.

Substituent Position and Aryl Group Modifications

Positional Isomers of Methoxyphenyl Substituents
  • However, meta-substitution (3-methoxy) may improve π-π stacking in target binding pockets .
  • 7-(3,4,5-Trimethoxyphenyl) Derivatives (e.g., 5a–v): Increased methoxy groups enhance electron-donating effects, improving membrane permeability but reducing metabolic stability. For example, 5a (3,4,5-trimethoxyphenyl) showed a melting point of 251.9–253.1°C, higher than simpler methoxy-substituted analogs .
Electron-Withdrawing vs. Electron-Donating Groups
  • Nitro-Substituted Analogs (e.g., 5j, 4-nitrophenyl carboxamide): The nitro group increases molecular polarity, lowering solubility in non-polar solvents. 5j exhibited a high melting point (319.9–320.8°C) and reduced yield (43%) compared to methoxy derivatives .
  • Difluoromethoxy-Substituted Analog (CAS 867042-81-7): The difluoromethoxy group enhances lipophilicity and metabolic resistance, making it advantageous for drug design .

Carboxamide Side Chain Variations

  • N-Aryl Modifications: N-(4-Methoxyphenyl) (e.g., 2h): Increased hydrogen bonding capacity due to the methoxy group improved solubility (MS m/z: 524.55) .

Core Structure Modifications

  • Alkylthio vs. Methoxy Substituents : Compounds with benzylthio groups (e.g., Compound 1 in ) showed antibacterial activity against Enterococcus faecium, suggesting sulfur-containing substituents may enhance antimicrobial properties .
  • Dihydro vs.

Table 1: Key Properties of Selected Analogs

Compound ID Substituents (Position 7) Carboxamide (Position 6) Melting Point (°C) Yield (%) Molecular Weight
Target Compound 3-Methoxyphenyl N-Phenyl N/A N/A 377.40
5a 3,4,5-Trimethoxyphenyl N-(p-Tolyl) 251.9–253.1 66 439.47
5j 3,4,5-Trimethoxyphenyl N-(4-Nitrophenyl) 319.9–320.8 43 453.17
2h 3-Methoxyphenyl N-(4-Methoxyphenyl) 251.9–253.1 N/A 524.55
CAS 536999-12-9 2-Methoxyphenyl N-Phenyl N/A N/A 318.37

Biological Activity

The compound 7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide , with CAS number 361481-17-6, belongs to a class of triazolo-pyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties and other pharmacological effects.

  • Molecular Formula : C27H25N5O3
  • Molar Mass : 467.52 g/mol
  • Density : 1.29 g/cm³ (predicted)
  • pKa : 14.03 (predicted)

Biological Activity Overview

Research has indicated that triazolo-pyrimidine derivatives exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. The specific compound under discussion has shown promising results in several studies.

Anti-Cancer Activity

A significant area of research has focused on the anti-cancer properties of this compound. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (nM)
MCF-745–97
HCT-1166–99
HepG-248–90

These results indicate that the compound exhibits superior cytotoxic activity against breast cancer cells (MCF-7) and colorectal cancer cells (HCT-116), with moderate activity against liver cancer cells (HepG-2) .

The mechanism by which this compound exerts its anti-cancer effects is believed to involve the inhibition of key enzymes involved in cell proliferation and survival. Specifically, studies have shown that it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies and Research Findings

  • Cytotoxicity Studies : In a study conducted on various cancer cell lines, the compound demonstrated a dose-dependent decrease in cell viability, confirming its potential as an anti-cancer agent .
  • Structure-Activity Relationship (SAR) : The structural modifications of triazolo-pyrimidine derivatives have been extensively studied to enhance their biological activity. For instance, the introduction of different substituents at specific positions has been shown to significantly affect their potency against cancer cells .
  • Inhibition of RNase H : Another study highlighted the compound's ability to inhibit RNase H activity with an IC50 value of 1.86 µM, indicating its potential as an antiviral agent . This activity is particularly relevant in the context of HIV research.

Q & A

Q. Advanced

  • Virtual simulations model regioselectivity trends, reducing trial-and-error experimentation .
  • Data management software streamlines spectral analysis and reaction monitoring, improving reproducibility .
  • Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., methoxy groups) on reaction pathways .

What key spectral markers distinguish 7-(3-methoxyphenyl)-5-methyl-N-phenyl derivatives?

Q. Basic

  • ¹H NMR :
    • Methoxy protons at δ 3.80–3.85 ppm.
    • Aromatic protons (phenyl groups) at δ 7.20–7.60 ppm .
  • ¹³C NMR :
    • Carbonyl carbons (C=O) at δ 165–170 ppm.
    • Triazolo-pyrimidine core carbons at δ 145–160 ppm .
  • IR : C=N stretches at 1600–1650 cm⁻¹ .

How do substituents on the aryl group influence the biological activity of triazolo[1,5-a]pyrimidines?

Q. Advanced

  • Electron-withdrawing groups (e.g., Cl, CN) enhance binding to enzymatic targets (e.g., kinases) via dipole interactions .
  • Methoxy groups improve solubility and bioavailability but may reduce metabolic stability .
  • Structure-activity relationship (SAR) studies require combinatorial synthesis (e.g., varying aldehydes in ) and in vitro assays .

What are the limitations of current synthetic protocols for triazolo[1,5-a]pyrimidines?

Q. Advanced

  • Scalability : Molten-state TMDP reactions require precise temperature control (65°C), complicating large-scale synthesis .
  • Functional group tolerance : Strongly electron-deficient aldehydes (e.g., nitro derivatives) may require modified catalysts .
  • Stereochemical control : Limited methods exist for enantioselective synthesis of chiral dihydro analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.